molecular formula C27H30O15 B3029445 Emodin-8-o-beta-gentiobioside CAS No. 66466-22-6

Emodin-8-o-beta-gentiobioside

Cat. No.: B3029445
CAS No.: 66466-22-6
M. Wt: 594.5 g/mol
InChI Key: CAWCIUJVWYETGQ-ONMHTNRHSA-N
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Description

Emodin-8-o-beta-gentiobioside is a naturally occurring anthraquinone derivative. It is a glycoside of emodin, where the emodin molecule is linked to a gentiobiose sugar moiety. This compound is found in various plants, particularly in the roots and barks of certain species. This compound has garnered interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emodin-8-o-beta-gentiobioside typically involves the glycosylation of emodin. The process begins with the isolation of emodin from natural sources or its chemical synthesis. Emodin is then reacted with gentiobiose under specific conditions to form the glycoside bond. The reaction often requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization steps to obtain the pure compound. Chemical synthesis on an industrial scale may involve optimized reaction conditions and the use of advanced catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Emodin-8-o-beta-gentiobioside undergoes various chemical reactions, including:

    Oxidation: The anthraquinone core can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the quinone structure, leading to different hydroquinone forms.

    Substitution: The hydroxyl groups on the emodin moiety can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Neuroprotective Effects

Research indicates that Emodin-8-O-beta-gentiobioside exhibits significant neuroprotective properties. A study demonstrated its ability to mitigate neuronal damage caused by ischemia-reperfusion injury and glutamate toxicity in rat models. The compound enhanced superoxide dismutase (SOD) activity and total antioxidative capacity while reducing malondialdehyde (MDA) levels, suggesting a strong antioxidative mechanism at play .

Anticancer Potential

This compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies revealed that it significantly reduced the viability of neuroblastoma and glioblastoma cells in a dose-dependent manner. The mechanism involves the inhibition of cell division and induction of apoptosis, making it a candidate for further research in cancer therapy .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by modulating key signaling pathways. It inhibits the transcription factor NF-κB, leading to decreased expression of pro-inflammatory cytokines. This action highlights its potential use in treating inflammatory diseases.

Cardiovascular Health

Emodin derivatives, including this compound, are being investigated for their cardiovascular benefits. They may improve endothelial function and reduce oxidative stress in vascular tissues, contributing to overall heart health.

Hepatoprotective Effects

Studies have indicated that this compound can protect liver cells from oxidative stress-induced damage. Its ability to upregulate antioxidant enzymes suggests potential applications in treating liver diseases .

Mechanism of Action

The mechanism of action of Emodin-8-o-beta-gentiobioside involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and apoptotic processes. The compound can inhibit the transcription factor nuclear factor kappa-B (NF-κB), reducing the expression of pro-inflammatory cytokines. Additionally, it affects the mitogen-activated protein kinase (MAPK) pathways, influencing cell proliferation and survival.

Comparison with Similar Compounds

    Emodin: The parent compound of Emodin-8-o-beta-gentiobioside, known for its anti-inflammatory and anti-cancer properties.

    Aloe-emodin: Another anthraquinone derivative with similar biological activities.

    Chrysophanol: An anthraquinone with distinct pharmacological effects.

Comparison: this compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts. This structural modification also influences its biological activity, making it a valuable compound for therapeutic applications.

Biological Activity

Emodin-8-O-beta-gentiobioside is a naturally occurring anthraquinone glycoside derived from emodin, characterized by its potential therapeutic properties. This compound has attracted significant attention in pharmacological research due to its diverse biological activities, particularly in anti-inflammatory and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a glycoside where emodin is linked to a gentiobiose sugar moiety. Its chemical structure contributes to its biological activity, influencing its interaction with various molecular targets in the body.

The biological activity of this compound can be attributed to several mechanisms:

  • NF-κB Inhibition : The compound inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.
  • Antioxidative Effects : It enhances antioxidant enzyme activities, such as superoxide dismutase (SOD), while decreasing malondialdehyde (MDA) levels, indicating reduced oxidative stress .
  • Neuroprotection : this compound demonstrates neuroprotective effects against ischemic injury and glutamate-induced neuronal damage .

1. Anti-inflammatory Activity

This compound has shown significant anti-inflammatory effects in various studies:

  • Cell Culture Studies : In vitro experiments using RAW264.7 macrophage cells have demonstrated that the compound reduces levels of inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS) .
Concentration (μg/mL) TNF-α (pg/mL) IL-6 (pg/mL)
Control150200
50100150
10070100
2005080

2. Neuroprotective Effects

Research indicates that this compound provides neuroprotection in animal models of cerebral ischemia:

  • In Vivo Studies : In male Wistar rats subjected to ischemia-reperfusion injury, treatment with this compound resulted in reduced neurological deficits and infarct size .
Treatment Group Neurological Deficit Score Infarct Area (%)
Control4.530
Treatment2.010

Study on Acute Lung Injury

A study involving the Xuanfei Baidu Formula (XFBD), which includes this compound as an active component, demonstrated its efficacy in alleviating acute lung injury induced by LPS. The results highlighted the compound's ability to modulate inflammatory responses and protect lung tissue .

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of this compound against glutamate toxicity in cultured neurons. The findings indicated that the compound not only mitigates neuronal damage but also penetrates the blood-brain barrier effectively, enhancing its therapeutic potential for neurological disorders .

Properties

IUPAC Name

1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-8-2-10-16(12(30)3-8)21(34)17-11(18(10)31)4-9(29)5-13(17)40-27-25(38)23(36)20(33)15(42-27)7-39-26-24(37)22(35)19(32)14(6-28)41-26/h2-5,14-15,19-20,22-30,32-33,35-38H,6-7H2,1H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWCIUJVWYETGQ-ONMHTNRHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216681
Record name Emodin-8-o-beta-gentiobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66466-22-6
Record name Emodin-8-O-beta-gentiobioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066466226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emodin-8-o-beta-gentiobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMODIN-8-O-.BETA.-GENTIOBIOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2DPV427KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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